Product packaging for 4-Amino-2-methylbenzyl bromide(Cat. No.:CAS No. 1261795-06-5)

4-Amino-2-methylbenzyl bromide

Cat. No.: B1447132
CAS No.: 1261795-06-5
M. Wt: 200.08 g/mol
InChI Key: NSMQMQBKZBNYCB-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) is a chemical reagent of interest in organic synthesis and pharmaceutical research. It is characterized as a benzyl bromide derivative with both an amine functional group and a methyl substituent on its aromatic ring, which makes it a versatile building block for the development of more complex molecular structures . This compound is particularly valuable as a synthetic intermediate for the preparation of quaternary ammonium compounds, such as pyridinium salts . The synthetic utility of this compound is demonstrated in its reaction with 4-aminopyridine to form 4-amino-1-(4-methylbenzyl)pyridinium bromide, a molecular salt that has been characterized by crystal structure analysis . Such pyridinium derivatives are a significant class of compounds in medicinal chemistry research. Literature indicates that related quaternary amine and 4-aminopyridine derivatives have been investigated for their potential pharmacological activities, including antimicrobial properties and the treatment of neurological conditions such as demyelinating diseases (e.g., Guillain-Barre syndrome) and chronic pain or spasticity in spinal cord injuries . The mechanism of action for these therapeutic effects is often linked to the blockade of potassium channels by 4-aminopyridine derivatives. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can obtain this compound with a stated purity of 98% or greater .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B1447132 4-Amino-2-methylbenzyl bromide CAS No. 1261795-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQMQBKZBNYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Pathways Involving 4 Amino 2 Methylbenzyl Bromide

Nucleophilic Substitution at the Benzylic Carbon

The primary reaction pathway for benzyl (B1604629) halides is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. gla.ac.uk This can proceed through either an SN1 or SN2 mechanism, and benzylic systems are adept at undergoing both, depending on the reaction conditions and the structure of the substrate. study.comquora.com

Mechanistic Elucidation of SN1 and SN2 Pathways for Substituted Benzyl Bromides

Benzyl halides are unique in their ability to react readily via both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. quora.com

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. masterorganicchemistry.com Benzyl halides can readily form a benzylic carbocation upon the departure of the bromide ion. This carbocation is notably stabilized by resonance, as the positive charge is delocalized over the aromatic ring. study.comquora.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and is favored by polar protic solvents and weak nucleophiles. masterorganicchemistry.comstackexchange.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This pathway leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of the SN2 reaction depends on the concentration of both the substrate and the nucleophile and is sensitive to steric hindrance around the reaction site. masterorganicchemistry.commasterorganicchemistry.com Primary benzylic halides typically favor the SN2 pathway.

The choice between the SN1 and SN2 pathway for a given substituted benzyl bromide is a competitive process influenced by several factors, as summarized in the table below.

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Structure Tertiary > Secondary > Primary (more stable carbocation)Primary > Secondary > Tertiary (less steric hindrance)
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., OH⁻, CN⁻)
Solvent Polar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving groupGood leaving group
This table provides a general overview of factors influencing the competition between SN1 and SN2 reaction pathways.

Steric and Electronic Effects of Amino and Methyl Substituents on Reactivity

The substituents on the aromatic ring of 4-Amino-2-methylbenzyl bromide play a critical role in determining its reactivity in nucleophilic substitution reactions.

Electronic Effects: Both the amino (-NH₂) group at the para-position and the methyl (-CH₃) group at the ortho-position are electron-donating groups (EDGs).

The amino group is a powerful activating group that donates electron density to the ring through resonance (a +R effect). This donation is particularly effective at the ortho and para positions.

The methyl group is a weaker activating group that donates electron density primarily through induction (a +I effect).

In the context of an SN1 reaction , the presence of these two EDGs, especially the potent amino group, provides substantial stabilization to the benzylic carbocation intermediate that forms upon the loss of the bromide ion. The positive charge on the benzylic carbon is effectively delocalized into the electron-rich aromatic ring, significantly lowering the activation energy for carbocation formation and thus accelerating the SN1 pathway. gla.ac.ukstackexchange.com The loss of a bromide ion from this compound would generate a highly stable secondary benzylic carbocation, making the SN1 mechanism highly probable, particularly with weak nucleophiles or in polar protic solvents. quora.com

For an SN2 reaction , the electronic effects are more complex. While EDGs can slightly decrease the electrophilicity of the benzylic carbon, making it less attractive to nucleophiles, the transition state also has developing negative charge on the leaving group which is stabilized by electron-donating groups. Computational studies on substituted benzyl bromides have shown that reactions are often accelerated by both electron-donating and electron-withdrawing substituents, indicating a complex interplay of factors. researchgate.net

Steric Effects: The methyl group at the ortho-position (C2) introduces some steric hindrance around the benzylic carbon. In an SN2 reaction , which requires a backside attack by the nucleophile, this steric bulk can impede the nucleophile's approach to the electrophilic carbon. masterorganicchemistry.com This hindrance would likely decrease the rate of an SN2 reaction compared to an unsubstituted benzyl bromide. The SN1 pathway is less affected by steric hindrance at the benzylic carbon, as the nucleophile attacks the planar carbocation intermediate after the leaving group has departed. masterorganicchemistry.com

Given the strong electronic stabilization for the carbocation from the 4-amino group and the steric hindrance from the 2-methyl group, this compound is expected to have a strong propensity to react via the SN1 mechanism.

Computational Studies on Transition States and Reaction Energetics

Quantum-chemical analyses, such as those using Density Functional Theory (DFT), provide deep insights into the mechanisms of nucleophilic substitution on substituted benzyl bromides. researchgate.net These studies allow for the calculation of activation parameters (ΔG‡, ΔH‡, ΔS‡) and the structural characterization of transition states.

Research on the reactions between benzyl bromides and nucleophiles like bromide or pyridine has shown that electron-donating substituents on the benzyl ring promote the reaction. researchgate.net These substituents lead to the formation of "loose" transition states in SN2 reactions, meaning the distance between the benzylic carbon and the leaving group is greater than in reactions with electron-withdrawing groups. This loosening of the C-Br bond in the transition state reflects a greater degree of SN1 character. researchgate.net

For this compound, computational analysis would likely predict a very low activation barrier for the SN1 pathway due to the high stability of the carbocation intermediate. Analysis of the SN2 transition state would likely show significant steric strain due to the 2-methyl group, resulting in a higher activation energy for this pathway. A computational study comparing the reaction coordinate for both pathways would quantitatively confirm the preference for the SN1 mechanism. nih.gov

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.comkhanacademy.org The reaction proceeds via a two-step mechanism: attack of the electrophile by the π-system of the ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The amino and methyl groups on this compound are both activating and ortho-, para-directing. makingmolecules.com The amino group is one of the strongest activating groups, while the methyl group is a moderate activator. Their combined presence makes the aromatic ring highly nucleophilic and susceptible to EAS reactions.

The directing effects of the existing substituents determine the position of further substitution:

4-Amino group (-NH₂): Directs incoming electrophiles to its ortho positions (C3 and C5).

2-Methyl group (-CH₃): Directs incoming electrophiles to its ortho position (C3) and para position (C5).

1-Bromomethyl group (-CH₂Br): Weakly deactivating and considered ortho-, para-directing, but its influence is overshadowed by the powerful activating groups.

Both the amino and methyl groups strongly direct incoming electrophiles to positions 3 and 5. Position 5 is sterically more accessible than position 3 (which is sterically hindered by the adjacent methyl and bromomethyl groups). Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 position . A secondary product might form at the C3 position.

Reagent/ReactionTypical Electrophile (E+)Expected Major Product
Halogenation (Br₂/FeBr₃)Br⁺5-Bromo-4-amino-2-methylbenzyl bromide
Nitration (HNO₃/H₂SO₄)NO₂⁺4-Amino-2-methyl-5-nitrobenzyl bromide
Sulfonation (fuming H₂SO₄)SO₃5-(Bromomethyl)-2-methyl-4-aminobenzene-1-sulfonic acid
Friedel-Crafts Alkylation (R-Cl/AlCl₃)R⁺5-Alkyl-4-amino-2-methylbenzyl bromide
Friedel-Crafts Acylation (RCOCl/AlCl₃)RCO⁺1-(5-(Bromomethyl)-2-amino-4-methylphenyl)ethan-1-one
This table outlines common electrophilic aromatic substitution reactions and the expected major products for this compound.

It is important to note that the reaction conditions for EAS must be chosen carefully. The amino group can be protonated under strongly acidic conditions (e.g., nitration), converting it into a deactivating, meta-directing -NH₃⁺ group. Furthermore, the benzylic bromide functionality could potentially react under Friedel-Crafts conditions.

Radical Reactions at the Benzylic Position

The benzylic position is susceptible to radical reactions because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. khanacademy.org The unpaired electron can be delocalized over the entire π-system, significantly increasing the radical's stability. khanacademy.orgutexas.edu

For this compound, a radical reaction would typically be initiated by homolytic cleavage of the C-Br bond, which is the weakest bond at the benzylic position. This can be achieved using radical initiators (like AIBN) or photochemically. libretexts.org

Initiation: R-Br → R• + Br•

The resulting 4-amino-2-methylbenzyl radical is highly stabilized. The electron-donating amino and methyl groups further contribute to this stability by increasing the electron density of the ring system, which helps to delocalize the radical.

Propagation: The benzylic radical can then participate in various chain propagation steps. A common example is radical-mediated reduction (dehalogenation), where the radical abstracts a hydrogen atom from a donor like tributyltin hydride (Bu₃SnH). libretexts.org

(NH₂)(CH₃)C₆H₃CH₂• + Bu₃SnH → (NH₂)(CH₃)C₆H₃CH₃ + Bu₃Sn•

Another possibility is radical dimerization, where two benzylic radicals combine to form a C-C bond, leading to products like 1,2-bis(4-amino-2-methylphenyl)ethane. Some studies on substituted benzyl bromides, such as 4-nitrobenzyl bromide, have shown that they can react via anion-radical mechanisms, particularly with soft bases, leading to dimerized products. researchgate.net

Transformations of the Aromatic Amino Group

The aromatic amino group in this compound is a versatile functional group that can undergo numerous transformations. These reactions are central to the synthesis of a wide range of aromatic compounds.

Diazotization: One of the most important reactions of primary aromatic amines is diazotization. Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl) at low temperatures (0–5 °C), converts the amino group into a diazonium salt.

(NH₂)(CH₃)C₆H₃CH₂Br + NaNO₂ + 2HCl → [N₂]⁺[Cl]⁻-(CH₃)C₆H₃CH₂Br + NaCl + 2H₂O

The resulting 4-(bromomethyl)-3-methylbenzenediazonium chloride is a highly useful intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

Other Transformations:

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. This is often done to protect the amino group or to reduce its activating effect during other reactions like nitration.

Alkylation: The amino group can be alkylated, although over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is common.

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to a variety of complex products, including colored polymers.

These transformations allow for the functionalization of the aromatic ring at the C4 position, further expanding the synthetic utility of this compound.

Acylation and Alkylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: The amine functionality can be acylated to form amides. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation is useful for protecting the amine group or for synthesizing more complex amide-containing molecules.

Alkylation: The primary amine can also undergo alkylation when treated with alkyl halides. This reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. However, under controlled conditions, selective mono-alkylation can be achieved. The choice of base, solvent, and temperature is crucial for optimizing the yield of the desired secondary amine product. researchgate.netresearchgate.netnih.gov

Reaction TypeReagent ExampleProduct FormedGeneral Conditions
Acylation Acetyl chloride (CH₃COCl)N-(4-(bromomethyl)-3-methylphenyl)acetamidePresence of a base (e.g., pyridine)
Alkylation Methyl iodide (CH₃I)4-(bromomethyl)-N,3-dimethylanilinePresence of a weak base (e.g., K₂CO₃)

Diazotization and Subsequent Synthetic Manipulations

Primary aromatic amines are key precursors for the synthesis of diazonium salts, which are highly valuable and versatile intermediates in organic chemistry.

Diazotization: The reaction of this compound with nitrous acid (HNO₂) leads to the formation of a diazonium salt. Nitrous acid is typically generated in situ by treating sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). The resulting 4-(bromomethyl)-3-methylbenzenediazonium salt is highly reactive and is generally used immediately in subsequent reactions without isolation.

Subsequent Synthetic Manipulations: The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂) and can be replaced by a wide variety of nucleophiles, providing access to a broad spectrum of substituted aromatic compounds.

Sandmeyer-Type Reactions: These reactions, utilizing copper(I) salts, allow for the replacement of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻).

Schiemann Reaction: This reaction is used to introduce fluorine by thermally decomposing the diazonium tetrafluoroborate salt, which is precipitated by adding fluoroboric acid (HBF₄) to the diazonium salt solution.

Hydroxylation: Gently heating the aqueous diazonium salt solution results in the substitution of the diazonium group with a hydroxyl (-OH) group, yielding a phenol derivative.

Azo Coupling: Diazonium salts can act as electrophiles and react with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds. This reaction is the basis for the synthesis of many synthetic dyes.

Reaction NameReagent(s)Resulting Functional Group
Sandmeyer CuCl / HCl-Cl
Sandmeyer CuBr / HBr-Br
Sandmeyer CuCN / KCN-CN
Schiemann 1. HBF₄ 2. Heat-F
Hydrolysis H₂O, Heat-OH
Azo Coupling Phenol-N=N-Ph-OH

Catalyzed Carbonylation and Related Transformations

The benzylic bromide moiety of this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for many of these reactions involves the oxidative addition of the benzyl bromide to a palladium(0) complex, followed by subsequent steps like transmetalation or migratory insertion, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org

Carbonylation: In the presence of a palladium catalyst, carbon monoxide, and a nucleophile, this compound can undergo carbonylation. organic-chemistry.orgdiva-portal.orgacs.orgacs.org When an alcohol is used as the nucleophile, the product is an ester. If an amine is used, an amide is formed. This reaction provides a direct route to introduce a carbonyl group and synthesize carboxylic acid derivatives. organic-chemistry.orgacs.orgacs.org

Related Transformations:

Suzuki Coupling: This reaction involves the coupling of the benzyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net It is a highly effective method for forming new carbon-carbon single bonds, allowing for the synthesis of diarylmethane derivatives from this compound. nih.gov

Heck Reaction: The Heck reaction couples the benzyl bromide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comlibretexts.org This palladium-catalyzed process results in the formation of a new carbon-carbon bond and the substitution of a hydrogen atom on the alkene with the 4-amino-2-methylbenzyl group. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This reaction creates a new carbon-nitrogen bond by coupling the benzyl bromide with an amine. wikipedia.orglibretexts.orgrsc.orgyoutube.comrug.nl It is a versatile method for synthesizing a wide range of substituted benzylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.orgrsc.orgrug.nl

Reaction NameCoupling PartnerKey ReagentsBond FormedProduct Type
Carbonylation Carbon Monoxide + Alcohol (ROH)Pd Catalyst, COC-CEster
Suzuki Coupling Arylboronic Acid (ArB(OH)₂)Pd Catalyst, BaseC-CDiaryl Methane
Heck Reaction Alkene (R-CH=CH₂)Pd Catalyst, BaseC-CSubstituted Alkene
Buchwald-Hartwig Amine (R₂NH)Pd Catalyst, Ligand, BaseC-NSubstituted Benzylamine (B48309)

Derivatization and Advanced Synthetic Applications of 4 Amino 2 Methylbenzyl Bromide

Precursor in Pharmaceutical and Medicinal Chemistry

The unique arrangement of functional groups in 4-amino-2-methylbenzyl bromide allows it to serve as a key starting material or intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo reactions at both the amino and the bromide sites enables the construction of complex molecular architectures.

The compound serves as a foundational scaffold for constructing larger, more complex molecules with significant therapeutic potential. nih.govresearchgate.netnih.gov

Imatinib Mesylate Intermediates: The synthesis of the anticancer drug Imatinib involves the coupling of a pyrimidine-aniline core with a substituted benzoyl chloride. newdrugapprovals.orggoogle.com Specifically, a key intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. newdrugapprovals.orgepa.gov While major synthetic routes to Imatinib often start from precursors like 2-methyl-5-nitroaniline, patsnap.com a building block like this compound represents a valuable structural motif. Its 4-amino-2-methylphenyl core is isomeric to key fragments in Imatinib's structure, making it a candidate for the synthesis of analogs or alternative intermediates in exploratory drug discovery. The benzyl (B1604629) bromide functionality offers a reactive handle for linking this core to other molecular fragments.

Thiazole (B1198619) Derivatives with Anticancer Activity: Thiazole rings are a prominent feature in many compounds investigated for anticancer properties. researchgate.netjpionline.orgmdpi.com this compound can be utilized in thiazole synthesis in multiple ways. For instance, the benzyl bromide moiety can be used to N-alkylate a pre-existing aminothiazole scaffold, or the amino group could potentially be acylated and then cyclized to form part of a thiazole-containing structure. Research has demonstrated that substituted 2-aminothiazoles exhibit potent inhibitory activity against a variety of human cancer cell lines. nih.gov The introduction of specific benzyl groups can be a key step in modulating this activity.

Compound ClassTarget Cell LinesReported Activity
2,4-disubstituted thiazolesVarious human tumor cell linesAntineoplastic activity observed in NCI screens. nih.gov
Novel Thiazole DerivativesMCF-7 (breast), NCI-H460 (lung), SF-268 (CNS)Certain derivatives showed higher efficacy than the reference drug doxorubicin. nih.gov
2-Aminothiazole AnalogsBreast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostateNanomolar inhibitory activity demonstrated in vitro. researchgate.net

The data in this table is illustrative of the anticancer potential of thiazole derivatives and does not represent compounds synthesized directly from this compound.

The reactivity of the primary amine on the this compound scaffold makes it an ideal participant in cyclization reactions to form various nitrogen-containing heterocyclic systems.

Quinolines: The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through methods like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound. researchgate.net The amino group of this compound can serve as the nitrogen source in analogous cyclization strategies to produce quinoline (B57606) derivatives functionalized with a 2-methylbenzyl bromide group, which is then available for further modification. organic-chemistry.orgnih.govgoogle.com

Triazoles: 1,2,4-Triazoles are another class of heterocycles with broad applications in medicinal and agrochemical fields. nih.govtroindia.in Synthetic routes often involve the cyclization of intermediates such as substituted hydrazinecarboximidamides. nih.gov The amino group of this compound can be readily converted into a hydrazine (B178648) or an amidine, positioning it as a key precursor for forming 1,2,4-triazole (B32235) rings bearing the substituted benzyl moiety. researchgate.netgoogle.com Similarly, for 1,2,3-triazoles, the amino group could be transformed into an azide (B81097) for participation in cycloaddition reactions. nih.gov

Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are prevalent in drug molecules. A common synthetic approach involves the condensation of a compound containing an N-C-N fragment (like an amidine or urea) with a 1,3-dielectrophilic three-carbon fragment. bu.edu.egrsc.org The amino group of this compound can be elaborated into the required amidine functionality, which can then undergo cyclization to yield a pyrimidine (B1678525) ring. acs.orggoogle.comnih.gov This provides a direct route to pyrimidines that are pre-functionalized for subsequent synthetic transformations at the benzylic position.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and properties of a lead compound in drug discovery. wikipedia.orgdrugdesign.org this compound is an excellent scaffold for such studies due to its two distinct reactive sites. kcl.ac.uknih.gov A library of analogs can be rapidly generated by reacting either the amino group or the benzyl bromide group with a diverse set of reactants, allowing chemists to systematically probe the effects of different substituents on biological activity. mdpi.com

Reaction SiteReagent ClassResulting Functional GroupPurpose in SAR
Benzyl Bromide Various Amines (R-NH₂)Secondary/Tertiary AmineExplore impact of basicity, H-bonding, and steric bulk.
Various Thiols (R-SH)ThioetherModulate lipophilicity and introduce new interaction points.
Alcohols/Phenols (R-OH)EtherAlter polarity and hydrogen bonding capability.
Amino Group Acyl Chlorides (R-COCl)AmideIntroduce H-bond acceptors/donors and diverse side chains.
Sulfonyl Chlorides (R-SO₂Cl)SulfonamideIntroduce strongly H-bonding groups and alter geometry.
Aldehydes/Ketones (R-CHO)Imine (after reduction, Amine)Modify basicity and steric profile at the amino position.

Intermediates in Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, the reactivity of this compound makes it a useful intermediate in the broader chemical industry.

The synthesis of many modern pesticides involves multi-step processes where key intermediates are coupled to form the final active ingredient. echemi.com Substituted benzyl halides are common building blocks used to introduce specific aryl moieties into the target structure. hanbiochem.com The 4-amino-2-methylbenzyl group can be incorporated into potential insecticides, herbicides, or fungicides. ecampus.com For example, the benzyl bromide functionality allows for straightforward alkylation of heterocyclic cores common in agrochemicals, such as thiazoles or pyrazoles, to create new candidate compounds for screening. nih.gov

In the realm of fine and specialty chemicals, benzyl halides are important precursors. dcfinechemicals.com They are used in organic synthesis as versatile alkylating agents. guidechem.com 4-Methylbenzyl bromide, a related compound, is used in the production of fragrances and other specialty organic molecules. hanbiochem.comguidechem.com The presence of the additional amino group in this compound provides another point for modification, allowing for its use in the synthesis of dyes, polymer additives, and other complex organic materials where this specific substitution pattern is desired.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, FT-Raman), Mass Spectrometry (MS), and X-ray Crystallography provide detailed insights into the atomic arrangement, bonding, and solid-state conformation of 4-Amino-2-methylbenzyl bromide.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping its carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons.

Aromatic Protons: The three protons on the benzene ring are chemically distinct and are expected to appear in the aromatic region (typically 6.0-7.5 ppm). The electron-donating amino (-NH₂) group strongly shields the ortho and para positions, shifting their signals upfield (to lower ppm values). The proton at position 3 (ortho to the amino group) would likely appear as a doublet. The proton at position 5 (ortho to the bromomethyl group) would be a doublet of doublets, and the proton at position 6 would appear as a doublet. Based on data for similar compounds like 2,4-diaminotoluene, the aromatic signals are anticipated in the range of 6.0 to 6.8 ppm. chemicalbook.com

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and would appear as a sharp singlet. Due to the electronegativity of the adjacent bromine atom, this signal is expected to be downfield, typically in the range of 4.4-4.6 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at position 2 would also give rise to a singlet, expected further upfield around 2.1-2.3 ppm. nih.gov

Amine Protons (-NH₂): The two protons of the primary amine group would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found in the 3.5-4.5 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org For this compound, eight distinct signals are expected.

Aromatic Carbons: Six unique signals are predicted for the benzene ring carbons, typically appearing between 110 and 150 ppm. The carbon atom attached to the amino group (C4) and the carbon attached to the methyl group (C2) would be significantly influenced by these substituents. Based on data for substituted anilines and toluenes, C4 is expected to be highly shielded (around 148 ppm), while C1 (attached to the CH₂Br group) would be deshielded. mdpi.comresearchgate.net

Benzylic Carbon (-CH₂Br): This carbon is deshielded by the bromine atom and is expected to resonate in the range of 30-35 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is typically found in the aliphatic region, expected around 15-20 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
¹H NMR Predictions¹³C NMR Predictions
Proton TypePredicted Shift (ppm)Carbon TypePredicted Shift (ppm)
Aromatic (H3, H5, H6)6.0 - 6.8Aromatic (C1-C6)115 - 150
-NH₂3.5 - 4.5 (broad)-CH₂Br30 - 35
-CH₂Br4.4 - 4.6-CH₃15 - 20
-CH₃2.1 - 2.3

Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopies probe the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint based on the functional groups present.

N-H Vibrations: As a primary aromatic amine, this compound is expected to show two characteristic N-H stretching bands in the FTIR spectrum between 3300 and 3500 cm⁻¹. researchgate.net An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are expected just below 3000 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring usually produce several bands in the 1450-1600 cm⁻¹ region. Data from related compounds like p-toluidine show characteristic peaks in this range. researchgate.net

C-N and C-Br Vibrations: The C-N stretching vibration for aromatic amines is typically observed between 1250 and 1340 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Table 2: Predicted Characteristic FTIR Absorption Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)-NH₂3300 - 3500
Aromatic C-H StretchAr-H3000 - 3100
Aliphatic C-H Stretch-CH₃, -CH₂Br2850 - 3000
N-H Bend-NH₂1600 - 1650
Aromatic C=C StretchAromatic Ring1450 - 1600
Aromatic C-N StretchAr-NH₂1250 - 1340
C-Br Stretch-CH₂Br500 - 650

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a compound. For this compound (C₈H₁₀BrN), the molecular ion peak [M]⁺ would appear as a doublet due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The expected molecular weight is approximately 200.00 g/mol for the ⁷⁹Br isotope and 202.00 g/mol for the ⁸¹Br isotope.

A key fragmentation pathway for benzyl (B1604629) bromides is the loss of the bromine radical (•Br) to form a stable benzyl cation. In this case, the cleavage would result in the 4-amino-2-methylbenzyl cation [C₈H₁₀N]⁺, which would likely be the base peak in the spectrum, with an expected mass-to-charge ratio (m/z) of 120.1. This cation can be further stabilized by resonance.

It is expected that in the solid state, the molecules would pack in a way that is influenced by intermolecular hydrogen bonding between the amino group of one molecule and the bromine atom of a neighboring molecule (N-H···Br). The crystal structure of related 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide salts shows the importance of such N–H⋯Halogen hydrogen bonds in defining the crystal packing. iucr.org These interactions would link the molecules into chains or sheets, influencing the material's bulk properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational chemistry, particularly methods rooted in quantum mechanics, offers powerful tools to complement experimental data. These calculations can predict molecular geometries, spectroscopic properties, and reactivity, providing a deeper understanding of the molecule's behavior at an electronic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. spectrabase.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be employed for several purposes:

Geometry Optimization: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of DFT. These theoretical frequencies can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of complex vibrational modes. nih.gov

Electronic Properties: DFT calculations provide insights into the electronic landscape of the molecule. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO may have significant contributions from the antibonding σ* orbital of the C-Br bond, indicating the site of nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Based on a comprehensive search for scientific literature, there is no specific research available that provides the detailed spectroscopic and computational characterization of the compound “this compound” as requested in the provided outline. The search did not yield any dedicated studies on this molecule covering Ab Initio methods, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, molecular docking studies for biological activity, or theoretical spectroscopic simulations.

The available information is limited to general descriptions of the analytical methods themselves or studies on structurally similar, but distinct, compounds. Fulfilling the request would require extrapolating data from other molecules, which would be scientifically inaccurate and violate the strict instruction to focus solely on "this compound".

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the specified constraints.

Mechanistic Investigations and Chemical Engineering Principles

Kinetic Studies of Reactions Involving 4-Amino-2-methylbenzyl Bromide

Reactions involving this compound, a substituted benzyl (B1604629) halide, are anticipated to be governed by the principles of nucleophilic substitution. The kinetics of such reactions are crucial for understanding the reaction mechanism and for optimizing reaction conditions. While specific kinetic data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies of analogous substituted benzyl bromides.

Typically, the reaction of a benzyl bromide with a nucleophile (Nu⁻) follows a second-order rate law:

Rate = k[this compound][Nu⁻]

To illustrate the expected kinetic behavior, a hypothetical study of the reaction of this compound with a common nucleophile, such as sodium azide (B81097) (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) could yield data similar to that presented in Table 1.

Table 1: Hypothetical Rate Constants for the Reaction of this compound with Sodium Azide at Various Temperatures

Temperature (°C) Initial [this compound] (M) Initial [NaN₃] (M) Observed Rate Constant (k_obs) (s⁻¹) Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
25 0.01 0.1 5.0 x 10⁻⁴ 5.0 x 10⁻³
35 0.01 0.1 1.2 x 10⁻³ 1.2 x 10⁻²

From such data, the activation energy (Ea) and the Arrhenius pre-exponential factor (A) for the reaction could be determined using the Arrhenius equation, providing deeper insight into the energy profile of the reaction.

Elucidation of Reaction Mechanisms through Isotopic Labeling and Intermediate Trapping

The precise mechanism of reactions involving this compound can be further elucidated using advanced mechanistic probes such as isotopic labeling and intermediate trapping experiments.

Isotopic Labeling:

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the extent of bond breaking in the transition state of a reaction. For instance, substituting the hydrogen atoms on the benzylic carbon with deuterium (B1214612) (4-Amino-2-methylbenzyl-α,α-d₂ bromide) would allow for the measurement of the α-secondary kinetic isotope effect. A kH/kD value close to unity would be consistent with an SN2 mechanism where the C-Br bond is breaking simultaneously with the formation of the C-Nu bond, and there is minimal change in hybridization at the benzylic carbon in the transition state. Conversely, a significant inverse KIE (kH/kD < 1) might suggest a degree of SN1 character, where a carbocation intermediate is formed.

Intermediate Trapping:

While a primary benzylic bromide like this compound is expected to react via an SN2 pathway, under certain conditions (e.g., in a highly polar, non-nucleophilic solvent), an SN1 mechanism involving a carbocation intermediate might be possible. The putative 4-amino-2-methylbenzyl carbocation could be "trapped" by adding a potent but non-reactive nucleophile to the reaction mixture. For example, the reaction could be run in the presence of a high concentration of a mild nucleophile that would not compete effectively in an SN2 reaction but would readily react with any carbocation formed. The detection of a product derived from this trapping agent would provide evidence for an SN1 pathway.

Process Optimization for Enhanced Yield, Selectivity, and Efficiency

For the synthesis of this compound from 4-amino-2-methyltoluene, a free-radical bromination is the likely route. Optimization of this process would involve:

Initiator: Selecting an appropriate radical initiator (e.g., AIBN or benzoyl peroxide) and optimizing its concentration.

Brominating Agent: Using a selective brominating agent like N-bromosuccinimide (NBS) to favor benzylic bromination over aromatic bromination.

Solvent: Employing a non-polar solvent (e.g., carbon tetrachloride or cyclohexane) that facilitates the radical chain reaction.

Light/Heat: Applying an appropriate amount of light or heat to initiate the reaction without promoting side reactions.

A design of experiments (DoE) approach could be used to systematically investigate the effects of these parameters on the reaction yield and purity of this compound. A hypothetical optimization study is summarized in Table 2.

Table 2: Hypothetical Optimization of the Synthesis of this compound

Entry Brominating Agent Initiator Solvent Temperature (°C) Yield (%)
1 NBS AIBN CCl₄ 77 85
2 Br₂ UV light CCl₄ 25 60 (with side products)
3 NBS Benzoyl Peroxide Cyclohexane 81 88

The results would likely indicate that NBS in a non-polar solvent with a radical initiator provides the best yield and selectivity.

Considerations for Scale-Up and Industrial Implementation of Synthetic Routes

Translating a laboratory-scale synthesis of this compound to an industrial process requires careful consideration of several chemical engineering principles.

Thermodynamics and Heat Management: Radical brominations are often exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and ensure product stability. The reactor design must incorporate adequate cooling capacity.

Mass Transfer: In heterogeneous reactions, such as those involving a solid reagent like NBS, the rate of mass transfer can become the limiting factor. Efficient stirring and reactor design are necessary to ensure good mixing and contact between reactants.

Safety: Benzyl bromides are lachrymators and potential alkylating agents. The industrial process must be conducted in a closed system to minimize worker exposure. The potential for pressure build-up due to the evolution of gaseous byproducts must also be managed.

Downstream Processing: The purification of this compound on a large scale may require techniques such as crystallization or distillation. The choice of method will depend on the physical properties of the compound and the nature of the impurities. The stability of the compound under purification conditions must also be considered.

Cost and Sustainability: The cost of raw materials, energy consumption, and waste disposal are critical factors in industrial production. The selection of reagents and solvents should consider their environmental impact and the potential for recycling.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

Currently, detailed and established sustainable synthesis routes for 4-Amino-2-methylbenzyl bromide are not widely documented in publicly available scientific literature. Future research must prioritize the development of environmentally benign and efficient methods for its preparation. This would involve exploring enzymatic catalysis, the use of greener solvents, and the design of atom-economical reaction pathways to minimize waste and environmental impact. A comparative analysis of potential green synthetic methods is presented below.

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced byproducts.Identification of suitable enzymes, optimization of reaction parameters.
Aqueous Phase Synthesis Elimination of volatile organic solvents, simplified purification.Investigation of phase-transfer catalysts, study of solubility and reactivity in water.
Mechanochemistry Solvent-free or reduced solvent conditions, enhanced reaction rates.Exploration of ball-milling and other mechanochemical techniques.
Photoredox Catalysis Use of visible light as a renewable energy source, mild reaction conditions.Design of suitable photocatalysts, investigation of reaction mechanisms.

Exploration of Novel Catalytic Applications and Organocatalytic Systems

The inherent functionalities of this compound, namely the amino and benzyl (B1604629) bromide groups, suggest its potential as a precursor to novel catalysts. Research in this area could focus on its derivatization to create new organocatalysts or ligands for metal-catalyzed reactions. The exploration of its role in asymmetric synthesis would be a particularly valuable avenue, potentially leading to the development of catalysts for producing enantiomerically pure compounds.

Discovery of Undiscovered Derivatization Pathways for Bioactive Molecules

The benzyl bromide moiety in this compound is a versatile functional group for introducing the 4-amino-2-methylbenzyl scaffold into other molecules. A significant area of future research will be the exploration of its reactions with various nucleophiles to create a library of new derivatives. These derivatives could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or biological probes.

Nucleophile ClassPotential Derivative ClassPotential Bioactive Applications
AminesSubstituted BenzylaminesPharmaceuticals, Agro-chemicals
Alcohols/PhenolsBenzyl EthersFragrances, Material Science
ThiolsBenzyl ThioethersPolymer Chemistry, Medicinal Chemistry
CarboxylatesBenzyl EstersPro-drugs, Fine Chemicals

Advanced Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry can serve as a powerful tool to predict the reactivity and potential applications of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms, predict spectroscopic properties, and screen for potential biological targets. This in-silico approach can guide and accelerate experimental research, making the discovery process more efficient.

Integration with Automated Synthesis and Flow Chemistry Platforms

To expedite the synthesis and screening of this compound derivatives, the integration of automated synthesis and flow chemistry platforms will be crucial. These technologies allow for rapid reaction optimization, high-throughput synthesis of compound libraries, and improved safety and scalability. The development of robust flow chemistry protocols for the synthesis and derivatization of this compound would represent a significant advancement in its practical application.

Q & A

Q. What synthetic methodologies are recommended for 4-Amino-2-methylbenzyl bromide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves bromination of 4-amino-2-methylbenzyl alcohol or protection/deprotection strategies for the amino group. Key steps include:
  • Bromination : Use HBr or PBr₃ in anhydrous conditions to replace the hydroxyl group with bromine. Ensure moisture exclusion to avoid hydrolysis .
  • Amino Protection : Protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups prior to bromination to prevent side reactions. Deprotect post-bromination using TFA or acidic hydrolysis .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., dichloromethane for non-polar intermediates) and temperature (0–25°C) to maximize yield .

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid :
  • Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .
  • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
  • Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to light or moisture .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
Technique Key Data Reference
¹H/¹³C NMR δ ~4.5 ppm (CH₂Br), δ ~2.3 ppm (CH₃), δ ~6.5–7.5 ppm (aromatic H)
FTIR Peaks at 600–650 cm⁻¹ (C-Br), 3300–3500 cm⁻¹ (N-H stretch, if free amino group)
GC-MS Molecular ion peak at m/z 214 (C₈H₉BrN⁺) with fragmentation patterns
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the amino and methyl substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Steric Effects : The methyl group at the 2-position hinders nucleophilic attack at the benzyl carbon, favoring para-substitution in subsequent reactions .
  • Electronic Effects : The amino group (electron-donating) activates the aromatic ring, increasing electrophilicity at the benzyl bromide site. Use DFT calculations to map charge distribution .
  • Case Study : In SN₂ reactions, compare yields with/without methyl/amino groups using kinetic studies (e.g., varying nucleophile concentrations) .

Q. How can contradictory reports on reaction outcomes involving this compound in heterocyclic synthesis be resolved?

  • Methodological Answer :
  • Systematic Screening : Test variables like solvent (DMF vs. THF), catalysts (Pd vs. Cu), and temperature (room temp vs. reflux) .
  • Mechanistic Studies : Use LC-MS to identify intermediates. For example, competing elimination pathways may form styrene derivatives, reducing desired product yield .
  • Cross-Validation : Compare synthetic routes with analogous compounds (e.g., 4-Bromo-2-hydroxybenzaldehyde, ) to isolate substituent-specific effects.

Q. Can this compound serve as a building block for covalent organic frameworks (COFs)?

  • Methodological Answer :
  • Linker Design : The bromine atom enables Suzuki-Miyaura cross-coupling with boronic acids to form extended networks. Pair with triphenylene boronic acid for hexagonal frameworks .
  • Pore Geometry : Adjust the methyl/amino groups to tune interlayer spacing. Characterize via PXRD (e.g., staggered vs. eclipsed stacking, ).
  • Stability Testing : Evaluate thermal stability (TGA up to 500°C) and surface area (BET analysis, target >700 m²/g) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.